(2S,3S)-2-amino-3-methylpentan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular formula of “(2S,3S)-2-amino-3-methylpentan-1-ol” is C6H15NO . The InChI representation of its structure isInChI=1/C6H15NO/c1-3-5 (2)6 (7)4-8/h5-6,8H,3-4,7H2,1-2H3/p+1/t5-,6+/m0/s1
. Physical and Chemical Properties Analysis
The molar mass of “this compound” is 117.19 g/mol . It has a density of approximately 0.9490 . The melting point is between 36-39°C (lit.) and the boiling point is 97°C at 14mm Hg (lit.) . The specific rotation is 4.5 º (c=1.6, EtOH) . It appears as a bright yellow crystal .Safety and Hazards
“(2S,3S)-2-amino-3-methylpentan-1-ol” has several risk codes: R34 - Causes burns; R22 - Harmful if swallowed; R40 - Limited evidence of a carcinogenic effect . Safety measures include wearing suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
Mechanism of Action
Target of Action
L-Isoleucinol, also known as L-(+)-Isoleucinol or (2S,3S)-2-amino-3-methylpentan-1-ol, is an essential branched-chain aliphatic amino acid found in many proteins . It plays a crucial role in hemoglobin synthesis and the regulation of blood sugar and energy levels .
Mode of Action
L-Isoleucinol interacts with its targets by providing ingredients for the manufacturing of other essential biochemical components in the body . Some of these components are utilized for the production of energy, acting as stimulants to the upper brain, and helping individuals to be more alert .
Biochemical Pathways
L-Isoleucinol affects various biochemical pathways. It is involved in the catabolic pathways of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine . These pathways encompass diverse organic and aminoacidurias . In plants and bacteria, L-Isoleucinol is synthesized from pyruvate employing leucine biosynthesis enzymes .
Result of Action
The molecular and cellular effects of L-Isoleucinol’s action are significant. It contributes to the manufacturing of other essential biochemical components in the body . Some of these components are utilized for the production of energy, acting as stimulants to the upper brain, and helping individuals to be more alert .
Properties
IUPAC Name |
(2S,3S)-2-amino-3-methylpentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQHAQXFSHDMHT-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24629-25-2 | |
Record name | (2S,3S)-2-Amino-3-methyl-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24629-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-3-methylpentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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